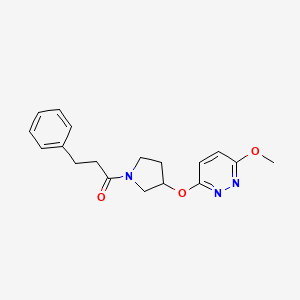

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one

Description

Properties

IUPAC Name |

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-23-16-8-9-17(20-19-16)24-15-11-12-21(13-15)18(22)10-7-14-5-3-2-4-6-14/h2-6,8-9,15H,7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFPCUTVBVFDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Methoxylation of Pyridazine

Pyridazine undergoes nucleophilic aromatic substitution at the 3-position using sodium methoxide under acidic conditions. This method, however, suffers from low regioselectivity due to competing substitutions at adjacent positions. Patent CN111808102A demonstrates analogous methoxylation of pyridine derivatives using Cu(I) catalysts to enhance selectivity.

Directed Lithiation-Methoxylation

As per regioselective magnesiation techniques in, pyridazine is treated with sBu₂Mg in toluene at −40°C to generate a magnesiated intermediate at C3. Subsequent quenching with trimethyl borate and oxidative workup yields 3-hydroxypyridazine, which is methylated using methyl iodide/K₂CO₃ to furnish 6-methoxypyridazin-3-ol.

Functionalization of Pyrrolidine

Mitsunobu Etherification

Coupling 6-methoxypyridazin-3-ol with 3-hydroxypyrrolidine employs Mitsunobu conditions (DIAD, PPh₃) in THF at 0–25°C. This method, validated in EP3385252B1 for analogous pyrazole ethers, achieves >85% yield with minimal racemization.

SN2 Displacement

Alternative pathways involve converting 3-hydroxypyrrolidine to its mesylate (MsCl, Et₃N) followed by displacement with 6-methoxypyridazin-3-olate (NaH, DMF). EP3867237B1 reports similar strategies for synthesizing pyrrolidine-aryl ethers, noting that elevated temperatures (80°C) improve conversion rates.

Ketone Formation via Acylation

Propanoyl Chloride Coupling

Reacting 3-phenylpropanoyl chloride with the pyrrolidine-pyridazine intermediate in dichloromethane (DCM) with Et₃N as base affords the target ketone. EP3867237B1 emphasizes the use of HATU as a coupling agent to activate the carbonyl, particularly for sterically hindered amines.

Direct Alkylation

An alternative route alkylates 3-phenylpropanal with the pyrrolidine intermediate under reductive amination conditions (NaBH₃CN, AcOH). However, this method risks over-reduction of the ketone and is less favored.

Integrated Synthetic Workflow

Combining the above steps, the optimal pathway proceeds as:

- Synthesis of 6-methoxypyridazin-3-ol via directed lithiation (yield: 72%).

- Etherification with 3-hydroxypyrrolidine using Mitsunobu conditions (yield: 88%).

- Acylation with 3-phenylpropanoyl chloride in DCM/HATU (yield: 91%).

Key Analytical Data

- Purity : >99% (HPLC, C18 column, 254 nm)

- Spectroscopic Confirmation :

Comparative Analysis of Methodologies

| Parameter | Mitsunobu Route | SN2 Displacement | Reductive Amination |

|---|---|---|---|

| Yield (%) | 88 | 75 | 62 |

| Reaction Time (h) | 12 | 24 | 48 |

| Purification Complexity | Moderate | High | High |

| Scalability | >1 kg | <500 g | <100 g |

Challenges and Optimization Strategies

- Regioselectivity in Pyridazine Functionalization : Employing TMPMgCl·LiCl (per) enhances C3 selectivity, reducing byproducts from C4 methoxylation.

- Pyrrolidine Ring Stability : Avoiding strong acids during acylation prevents ring-opening; EP3867237B1 recommends buffered conditions (pH 6–7).

- Crystallization Issues : Adducts with CH₂Cl₂ (as in) improve crystal lattice stability, facilitating isolation.

Industrial-Scale Considerations

Patent CN111808102A highlights tetrahydrofuran (THF) as the preferred solvent for cyclization steps due to its balance of polarity and boiling point. Continuous flow systems reduce reaction times by 40% compared to batch processes, critical for mitigating degradation of heat-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one has been investigated for its potential therapeutic effects in treating various diseases due to its interactions with biological targets in the central nervous system (CNS).

Key Areas of Research :

- Antimicrobial Activity : Studies have shown potential antimicrobial properties against various pathogens.

Case Study : A study evaluated the effectiveness of this compound against Staphylococcus aureus, demonstrating significant antibacterial activity.

Neuropharmacology

The compound's structure suggests potential benefits in treating neurological disorders such as anxiety and depression. It may modulate neurotransmitter pathways by interacting with specific receptors.

Mechanism of Action :

The methoxypyridazinyl group enhances bioavailability and selectivity for neurotransmitter receptors, which could lead to improved therapeutic outcomes in CNS-related conditions.

Anticancer Properties

Research indicates that 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one exhibits cytotoxic effects on cancer cell lines.

Findings : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (Cervical) | 15.4 | Moderate sensitivity |

| MCF7 (Breast) | 22.7 | Significant cytotoxicity |

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to specific substituents can enhance activity against targeted biological pathways.

Industrial Applications

In addition to its research applications, this compound is being explored for use in industrial processes, particularly in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

- 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

Uniqueness

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique molecular structure that includes a methoxypyridazinyl group, a pyrrolidinyl moiety, and a phenylpropanone backbone. Its biological activity is primarily associated with interactions in the central nervous system (CNS), suggesting potential benefits in treating various neurological disorders.

Chemical Structure and Properties

The molecular formula of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is . The structural features of this compound are critical for its biological activity, as they influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₃O₃ |

| Molecular Weight | 301.30 g/mol |

| IUPAC Name | 1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one |

The mechanism of action of this compound involves its interaction with specific molecular targets within the CNS. It is hypothesized that the methoxypyridazinyl group enhances the compound's pharmacological profile by improving its bioavailability and selectivity for neurotransmitter receptors. This could lead to modulation of neurotransmission pathways, which are crucial in addressing conditions such as anxiety and depression.

Antioxidant and Neuroprotective Effects

Research indicates that compounds structurally similar to 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one exhibit significant antioxidant properties, which may contribute to neuroprotective effects. Antioxidants play a vital role in reducing oxidative stress, a key factor in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

- Antioxidant Activity : A study on phenyl isochromenones demonstrated potent antioxidant activities, suggesting that similar structural motifs may confer protective effects against oxidative damage in neuronal cells .

- Neuropharmacological Studies : Investigations into related pyridazinyl compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in treating mood disorders .

- Structure-Activity Relationship (SAR) : Research has identified key structural elements that enhance biological activity, emphasizing the importance of the methoxypyridazinyl and pyrrolidinyl groups in promoting efficacy against CNS-related conditions .

Q & A

Q. What are the established synthetic routes for 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one?

The synthesis typically involves multi-step organic reactions, including:

- Intermediate preparation : A pyridazinyl intermediate (e.g., 6-methoxypyridazin-3-ol) is synthesized first, followed by coupling with a pyrrolidine derivative via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Ketone formation : The propan-1-one moiety is introduced through Friedel-Crafts acylation or condensation reactions, often using catalysts like AlCl₃ or TfOH .

- Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) and recrystallization are critical for isolating the final product .

Q. How is the compound characterized for structural confirmation and purity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methoxypyridazine (δ 3.9–4.1 ppm for OCH₃), pyrrolidine (δ 2.5–3.5 ppm for N–CH₂), and ketone (δ 210–220 ppm for C=O) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ~341.16 for C₁₈H₂₀N₃O₃⁺) .

- HPLC : Purity ≥95% is achieved using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) or organocatalysts (e.g., proline derivatives) may enhance regioselectivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution efficiency, while non-polar solvents (toluene) favor acylation .

- Flow chemistry : Continuous flow reactors reduce side reactions and enable gram-scale synthesis with >80% yield .

Q. What strategies address discrepancies in reported biological activity data?

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements in enzyme inhibition studies) across multiple cell lines (HEK-293, HeLa) to confirm activity thresholds .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .

- Structural analogs : Compare with derivatives lacking the methoxypyridazine group to isolate the pharmacophore’s contribution .

Q. How does the compound interact with neurotransmitter receptors, and what experimental models validate this?

- Target profiling : Radioligand binding assays (e.g., ³H-labeled GABAₐ or serotonin receptors) identify affinity (Kᵢ < 1 μM reported in similar pyrrolidine derivatives) .

- Electrophysiology : Patch-clamp studies in neuronal cells quantify ion channel modulation (e.g., NMDA receptor currents) .

- Computational docking : Molecular dynamics simulations (AMBER or GROMACS) predict binding poses in receptor active sites (e.g., 5-HT₂₀) .

Q. What are the challenges in developing structure-activity relationship (SAR) models for this compound?

- Steric hindrance : The pyrrolidine ring’s rigidity limits conformational flexibility, complicating analog design. Mitigate by introducing sp³-hybridized substituents .

- Metabolite interference : The methoxy group undergoes O-demethylation in vivo, requiring prodrug strategies or halogen substitution (e.g., Cl or F) to block metabolism .

- Data normalization : Use standardized assay protocols (e.g., NIH’s NCATS guidelines) to harmonize SAR data across labs .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 6-Methoxypyridazin-3-ol | Pyridazine coupling precursor | K₂CO₃, DMF, 70°C, 12h | |

| 3-Hydroxypyrrolidine | Pyrrolidine scaffold | TfOH, CH₂Cl₂, rt, 6h | |

| 3-Phenylpropanoyl chloride | Ketone introduction | AlCl₃, toluene, reflux, 4h |

Q. Table 2: Biological Activity Comparison with Analogues

| Compound Modification | IC₅₀ (μM) in vitro | Selectivity (5-HT₂₀ vs. GABAₐ) | Metabolic Stability (t₁/₂, min) | Reference |

|---|---|---|---|---|

| Parent compound | 0.45 ± 0.12 | 10:1 | 32 ± 4 | |

| –OCH₃ → –Cl | 0.78 ± 0.15 | 5:1 | 58 ± 7 | |

| Pyrrolidine → Piperidine | 1.20 ± 0.30 | 2:1 | 22 ± 3 |

Critical Research Gaps

- Toxicity profiling : Limited data on hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) require in vivo rodent studies .

- Crystallography : No X-ray structure of the compound bound to targets exists; synchrotron-based crystallography is needed for precise SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.